5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methyl-1,2-oxazole
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Overview
Description
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methyl-1,2-oxazole is a heterocyclic compound that features both pyrazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methyl-1,2-oxazole typically involves the alkylation of 3,5-dimethylpyrazole with a suitable oxazole derivative. One common method includes the use of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a base to facilitate the alkylation process . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or oxazole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxazole or pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazole or oxazole derivatives with new functional groups attached.
Scientific Research Applications
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methyl-1,2-oxazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions . Additionally, its heterocyclic structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methyl-1,2-oxazole.
1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene: A related compound with multiple pyrazole rings attached to a benzene core.
Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate: A similar compound used as a ligand in coordination chemistry.
Uniqueness
This compound is unique due to its combination of pyrazole and oxazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-4-9(3)13(11-7)6-10-5-8(2)12-14-10/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTWQUVOXOURCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=NO2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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